[3-(3-Bromo-phenyl)-propyl]-methyl-amine, also known by its IUPAC name 3-(3-bromophenyl)-N-methylpropan-1-amine, is an organic compound characterized by the presence of a bromine atom attached to a phenyl group, which is further connected to a propyl chain. At the terminal end of this chain, a methylamine functional group is present. This compound is notable for its potential applications in various fields of scientific research and medicinal chemistry.
The compound has the CAS number 886763-00-4 and can be found in chemical databases such as PubChem and BenchChem, where it is classified under organic compounds with amine functionalities. Its molecular formula is , and it has a molecular weight of 228.13 g/mol. The presence of the bromine atom makes it an interesting candidate for further chemical modifications and reactions.
The synthesis of [3-(3-Bromo-phenyl)-propyl]-methyl-amine typically involves several steps, which may include:
These synthetic pathways require careful control of reaction conditions and purification processes to yield high-purity products suitable for research applications.
The molecular structure of [3-(3-Bromo-phenyl)-propyl]-methyl-amine can be represented by the following data:
InChI=1S/C10H14BrN/c1-12-7-3-5-9-4-2-6-10(11)8-9/h2,4,6,8,12H,3,5,7H2,1H3
DGFQHUKUNIXVRQ-UHFFFAOYSA-N
CNCCCC1=CC(=CC=C1)Br
The structure features a brominated phenyl ring connected to a propyl chain, with a nitrogen atom bonded to a methyl group at one end. This configuration contributes to its reactivity and potential biological activity.
The presence of both the bromine atom and the amine group allows [3-(3-Bromo-phenyl)-propyl]-methyl-amine to participate in various chemical reactions:
These reactions highlight its utility in synthetic organic chemistry.
While specific biological mechanisms for [3-(3-Bromo-phenyl)-propyl]-methyl-amine are not extensively documented, compounds featuring similar structures often interact with biological systems through:
Further studies would be required to elucidate detailed mechanisms specific to this compound.
The physical properties of [3-(3-Bromo-phenyl)-propyl]-methyl-amine include:
Chemical properties include:
These properties make it suitable for various laboratory applications.
[3-(3-Bromo-phenyl)-propyl]-methyl-amine has potential applications in:
The systematic IUPAC name "[3-(3-Bromo-phenyl)-propyl]-methyl-amine" provides a complete structural blueprint. The root "propylamine" denotes a three-carbon aliphatic chain terminating in an amino group (–NH₂). The prefix "3-(3-Bromophenyl)" specifies a bromine atom at the meta-position (carbon 3) of the phenyl ring attached to propane's carbon 3. The designation "methyl-amine" indicates methyl substitution on the nitrogen, confirming a secondary amine (R₂NH) classification [4]. This nomenclature aligns with IUPAC rules where the longest carbon chain bearing the amine is the parent structure, and substituents are ordered alphabetically (bromo before methyl) [4].
Alternative naming conventions include:
Table 1: Nomenclature Variations for [3-(3-Bromo-phenyl)-propyl]-methyl-amine
Naming System | Name | Key Features |
---|---|---|
IUPAC Systematic | [3-(3-Bromophenyl)propyl]methylamine | Precise substituent localization |
Substitutive | N-Methyl-3-(3-bromophenyl)propan-1-amine | Parent chain: propan-1-amine |
CAS | 1-(3-Bromophenyl)-N-methylpropan-3-amine | Numerical atom ordering |
Structurally, the molecule integrates three key domains:
The meta-bromine position minimizes direct electronic effects on the propylamine chain while providing a synthetic handle for cross-coupling reactions.
The synthesis of brominated phenylpropylamines evolved from classical condensation to catalytic methodologies:
Classical Mannich Approach (Pre-1990s)
Early routes relied on the Mannich reaction – a three-component condensation between 3-bromobenzaldehyde, formaldehyde, and methylamine. This generates an iminium ion electrophile that undergoes addition by nucleophiles (e.g., nitroalkanes), followed by reduction to the amine [3]:
Modern Catalytic Methods (2000s–Present)
Advances focus on:
Table 2: Synthetic Methodologies Comparison
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
Classical Mannich | H₂O/EtOH, Δ, 24h | 30–40 | One-pot reaction |
Reductive Amination | NaBH₄, MeOH, 0°C, 1h | 80–92 | High chemoselectivity |
Pd Catalysis | Pd₂(dba)₃, XPhos, KOtBu, Δ | 75–88 | Tolerance for diverse halides |
[3-(3-Bromo-phenyl)-propyl]-methyl-amine functions as a versatile pharmacophore in drug design:
Bioisostere of Phenethylamine Privileged Scaffolds
The compound mimics endogenous 2-phenethylamines (e.g., dopamine) by maintaining optimal distances between the aromatic ring and amine nitrogen (6.0–7.0 Å), enabling target engagement at GPCRs [5]. Key modifications include:
Target Applications in Lead Optimization
Table 3: Biological Targets for Derived Analogues
Target Class | Derivative Structure | Activity | Mechanism |
---|---|---|---|
Carbonic anhydrase | Sulfamide-linked tail | IC₅₀ = 8.2 nM | Zn²⁺ chelation |
Dopamine D2 receptor | N-Arylpiperazine appended | Kᵢ = 0.4 μM | Allosteric modulation |
Antibacterial agents | Imidazole-Mannich hybrids | MIC = 4 μg/mL | Cell wall synthesis inhibition |
Prodrug Potential
The secondary amine facilitates prodrug design via:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: